
1-Bromo-6-(methylsulfanyl)hexane: Technical
Monograph & Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 1-Bromo-6-(methylsulfanyl)hexane

CAS No.: 87243-82-1

Cat. No.: B3058015

Get Quote

CAS: 87243-82-1 Formula: C₇H₁₅BrS Molecular Weight: 211.16 g/mol

Executive Summary
1-Bromo-6-(methylsulfanyl)hexane (also known as 1-Bromo-6-methylthiohexane) is a

bifunctional aliphatic building block characterized by a terminal alkyl bromide and a distal

methyl sulfide moiety. This C6-linker is critical in medicinal chemistry for constructing PROTACs

(Proteolysis Targeting Chimeras) and bivalent ligands, where the hexyl chain provides an

optimal spatial separation (approx. 8–9 Å) between warheads.

Unlike simple alkyl halides, the methylthio group offers a unique handle for metabolic tuning; it

can be selectively oxidized to a sulfoxide or sulfone to modulate polarity (logP) and hydrogen-

bond accepting capability without altering the carbon skeleton. This guide outlines the

synthesis, reactivity, and strategic application of CAS 87243-82-1 in high-value organic

synthesis.
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Property Value / Description Note

Appearance Colorless to pale yellow liquid
May darken upon storage due

to trace HBr/Br₂ release.

Boiling Point
~110–115 °C at 10 mmHg

(Predicted)

High-boiling at atm pressure

(>230 °C); vacuum distillation

recommended.

Density ~1.18 g/mL
Denser than water; facilitates

phase separation.

Solubility
Soluble in DCM, THF, Et₂O,

Toluene
Immiscible with water.

Stability
Cold storage (2–8 °C)

recommended

Sensitive to light and oxidation

(sulfide → sulfoxide).

Reactivity Electrophilic (Alkyl Bromide)
Susceptible to S_N2

displacement.

Synthesis Protocol: Mono-Alkylation Strategy
Objective: Synthesize 1-Bromo-6-(methylsulfanyl)hexane from 1,6-dibromohexane while

minimizing the formation of the bis-substituted byproduct, 1,6-bis(methylsulfanyl)hexane.

Retrosynthetic Logic
Direct methylation of 6-bromo-1-hexanethiol is possible but requires expensive starting

materials. The most scalable and cost-effective route is the statistical nucleophilic substitution

of 1,6-dibromohexane with sodium thiomethoxide (NaSMe).

Experimental Procedure (Self-Validating Protocol)
Reagents:

1,6-Dibromohexane (3.0 equivalents) – Excess is critical to suppress bis-substitution.

Sodium Thiomethoxide (NaSMe) (1.0 equivalent) – Limiting reagent.
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Solvent: THF or Ethanol (Anhydrous).

Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Methodology:

Preparation: Charge a flame-dried 3-neck flask with 1,6-dibromohexane (3 eq) and

anhydrous THF under inert atmosphere (N₂ or Ar). Cool to 0 °C.

Addition: Dissolve NaSMe (1 eq) in a minimal volume of methanol or add as a solid in

small portions over 30 minutes. Rationale: Slow addition keeps the local concentration of

nucleophile low relative to the dibromide, favoring mono-substitution.

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC

(Hexane/EtOAc 9:1). The product (R_f ~0.5) will appear distinct from the starting

dibromide (R_f ~0.8) and the bis-product (R_f ~0.2).

Quench & Workup: Dilute with Diethyl Ether (Et₂O) and wash with water (x2) and brine

(x1). The excess dibromide remains in the organic layer.

Purification (Critical):

Dry organic layer over MgSO₄ and concentrate.

Distillation: Perform fractional vacuum distillation. The unreacted 1,6-dibromohexane will

distill first, followed by the desired product.

Alternative: Flash column chromatography (Silica gel, 100% Hexanes → 5%

EtOAc/Hexanes).

Reaction Pathway Visualization
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Figure 1: Statistical synthesis pathway prioritizing mono-substitution via stoichiometry control.

Reactivity & Functionalization[1]
The utility of CAS 87243-82-1 lies in its orthogonal reactivity. The alkyl bromide is a "hard"

electrophile susceptible to displacement, while the thioether is a "soft" nucleophile that is stable

to basic conditions but sensitive to oxidation.

Nucleophilic Displacement (The "Linker" Function)
The primary application is the alkylation of amines, phenols, or thiols to install the hexyl-

thioether chain.

Reaction: R-NH₂ + Br-(CH₂)₆-SMe → R-NH-(CH₂)₆-SMe

Conditions: K₂CO₃/DMF or Cs₂CO₃/Acetonitrile, 60 °C.

Use Case: Attaching E3 ligase ligands (e.g., Thalidomide or VHL ligands) to the linker in

PROTAC synthesis.

Sulfur Oxidation (Metabolic Tuning)
Once the linker is installed, the sulfide (-S-) can be oxidized to a sulfoxide (-SO-) or sulfone (-

SO₂-).

Reagent: m-CPBA (1 eq for Sulfoxide, 2+ eq for Sulfone).

Impact:

Sulfide: Lipophilic, electron-rich.

Sulfone: Polar, strong H-bond acceptor, metabolically stable.

This allows "late-stage functionalization" to optimize the pharmacokinetic profile of a drug

candidate.
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Divergent Synthesis Diagram

Path A: Nucleophilic Substitution (Linker Install) Path B: Sulfur Oxidation (LogP Tuning)
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Figure 2: Divergent reactivity allowing both linker installation and physicochemical property

modulation.

Applications in Drug Development[1]
PROTAC Linker Design
The 6-carbon chain is a classic "Goldilocks" length for PROTACs. It is long enough to allow the

E3 ligase and the Target Protein (POI) to fold together (ternary complex formation) but short

enough to prevent "hook effects" or entropic penalties.

Advantage of S-Me: Unlike a simple hexyl chain (hydrophobic), the sulfur atom introduces a

dipole and potential metabolic handle. It mimics the size of a methylene group (-CH₂-) but

with different electronic properties.

Fragment-Based Drug Discovery (FBDD)
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The -(CH₂)₆-SMe motif acts as a "lipophilic tail" that can reach into deep hydrophobic pockets

of enzymes or receptors (e.g., GPCRs). The terminal methyl sulfide can interact with aromatic

residues (Methionine-Aromatic interaction) in the binding pocket.

Safety & Handling
Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).

Odor Control: Thioethers often possess a disagreeable "cabbage-like" or "garlic" odor.

Protocol: All glassware and waste must be treated with a dilute bleach solution (Sodium

Hypochlorite) before removal from the fume hood. Bleach oxidizes the sulfide to the

odorless sulfoxide/sulfone.

Storage: Store under Nitrogen at 2–8 °C. The bromide is stable, but the sulfur is prone to air

oxidation over months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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